molecular formula C7H5NO2 B1590133 Furo[2,3-b]pyridin-3(2H)-one CAS No. 27038-48-8

Furo[2,3-b]pyridin-3(2H)-one

Cat. No. B1590133
CAS RN: 27038-48-8
M. Wt: 135.12 g/mol
InChI Key: ZJPIJNDXTHFFMU-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Furo[2,3-b]pyridin-3(2H)-one has also been identified as a potential lead compound for the development of new drugs.

Scientific Research Applications

Synthesis Techniques

  • Electrophilic Cyclization : A study by Arcadi et al. (2002) presents a method for preparing 2,3-disubstituted furo[2,3-b]pyridines using palladium-catalyzed cross-coupling followed by electrophilic cyclization. This process offers a convenient approach to synthesize various disubstituted derivatives of furo[2,3-b]pyridine under mild conditions (Arcadi et al., 2002).

  • Facile Synthesis Method : Beutner et al. (2009) developed a three-step synthesis starting from readily available materials to yield 2,3-carbon disubstituted furo[2,3-b]pyridines. This method allows for the preparation of furo[2,3-b]pyridines with various groups, such as ester, amide, and ketone, at the 2-position (Beutner et al., 2009).

Chemical Reactivity and Characterization

  • Chemical Reactivity Exploration : Fumagalli and da Silva Emery (2016) explored the chemical reactivity of 2,3-substituted furo[2,3-b]pyridines. They developed methods for the functionalization of these compounds, including C-H amination and borylation reactions (Fumagalli & da Silva Emery, 2016).

Potential Biological Activity

  • Antioxidant Activity : Al‐Refai et al. (2018) synthesized a series of furo[2,3-b]pyridine derivatives and evaluated their antioxidant activities. They found significant radical scavenging activity in some of these compounds (Al‐Refai et al., 2018).

  • Cytotoxic Properties : Sri Laxmi et al. (2020) investigated the cytotoxic properties of 2-substituted furo[3,2-b]pyridines against cancer cell lines, identifying compounds with promising anticancer properties (Sri Laxmi et al., 2020).

  • Kinase Inhibitors : Němec et al. (2021) reported the use of furo[3,2-b]pyridine as a central pharmacophore in kinase inhibitors, demonstrating its potential in the development of selective inhibitors for certain kinases (Němec et al., 2021).

Miscellaneous Applications

  • Organic Light-Emitting Diodes : Lee and Lee (2013) synthesized a derivative of furo[2,3-b]pyridine for use in green phosphorescent organic light-emitting diodes, showcasing its utility in electronic applications (Lee & Lee, 2013).

properties

IUPAC Name

furo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPIJNDXTHFFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500984
Record name Furo[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-b]pyridin-3(2H)-one

CAS RN

27038-48-8
Record name Furo[2,3-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H-furo[2,3-b]pyridin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (3.0 g, 11.23 mmol) was heated under reflux in 10% hydrochloric acid (50 mL) for 3 h. Evaporation of the hydrochloric acid solution gave furo[2,3-b]pyridin-3(2H)-one as the hydrochloride salt (1.73 g). A portion of the furo[2,3-b]pyridin-3(2H)-one hydrochloride was converted to its free base by treated with saturated sodium bicarbonate and extracted with chloroform in preparation for the following step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. VI. Preparation and reactions of 2â•’ and 3â•’substituted furo[2,3â•’b]pyridine Page 1 Sept-Oct 1986 Furopyridines. VI. Preparation and Reactions of 2- and 3…
Number of citations: 30 onlinelibrary.wiley.com
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 2 chemrxiv.org

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